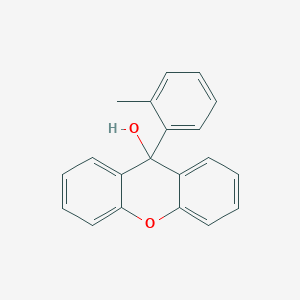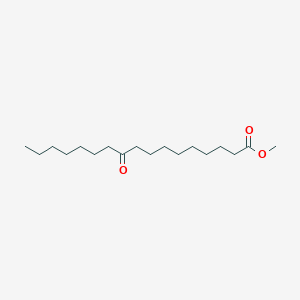
3-Phenyl-4-(2-phenylethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4-(2-phenylethyl)piperazin-2-one is a heterocyclic compound that belongs to the piperazine family This compound is characterized by a piperazine ring substituted with phenyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4-(2-phenylethyl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a brominated precursor with a piperazine derivative. The reaction typically requires the use of a base, such as sodium hydride, and is carried out in an organic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-4-(2-phenylethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or phenylethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-4-(2-phenylethyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Phenyl-4-(2-phenylethyl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied. In some cases, the compound may act as an inhibitor or activator of certain biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)piperazin-2-one
- 3-(2-Hydroxyethyl)piperazin-2-one
- 4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
Uniqueness
3-Phenyl-4-(2-phenylethyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5368-24-1 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-phenyl-4-(2-phenylethyl)piperazin-2-one |
InChI |
InChI=1S/C18H20N2O/c21-18-17(16-9-5-2-6-10-16)20(14-12-19-18)13-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,19,21) |
InChI Key |
PWCWFEULDOSSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


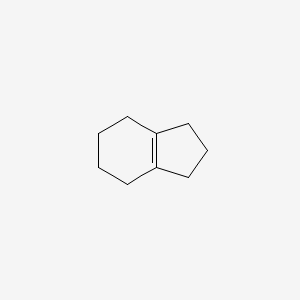

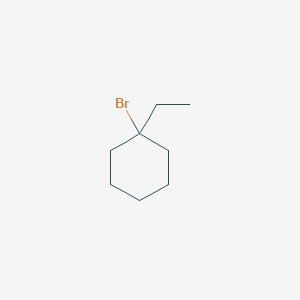
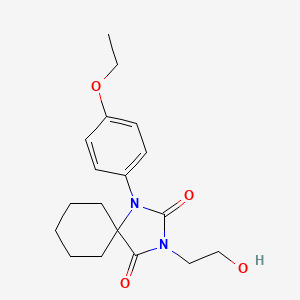
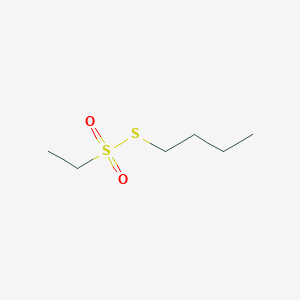
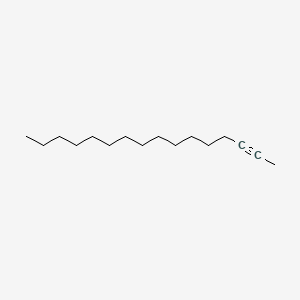
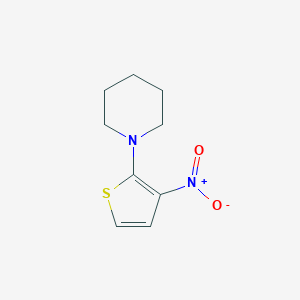
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

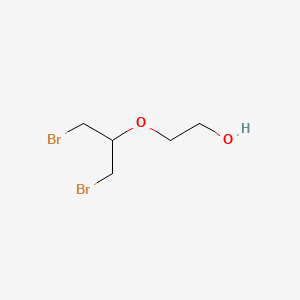
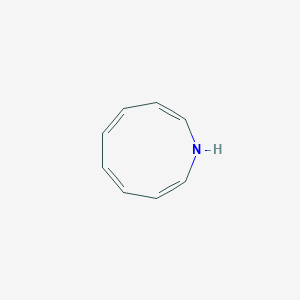
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
